molecular formula C18H24N2OS B2568398 2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide CAS No. 893996-49-1

2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide

Cat. No. B2568398
CAS RN: 893996-49-1
M. Wt: 316.46
InChI Key: WFYWQRFFGJEKBD-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide” is a complex organic molecule. It contains a propanamide group, which is a type of amide . Amides are a class of compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. This compound also contains a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the thiazole ring and the amide group. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms, which would contribute to the compound’s polarity and reactivity . The amide group would also contribute to the compound’s reactivity and could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amides are typically polar due to the presence of the carbonyl group and the nitrogen atom, which can participate in hydrogen bonding. This could make the compound soluble in polar solvents . The presence of the thiazole ring could also affect the compound’s properties .

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds related to 2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide have shown promising antibacterial and antifungal activities. The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their subsequent evaluation revealed good antibacterial activity against specific strains, highlighting the potential of these compounds in developing new antimicrobial agents (Tumosienė et al., 2012).

Anticancer Activity

Some derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The study on acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione demonstrated high efficacy in cell lines resistant to treatment with traditional drugs, suggesting these compounds could serve as a basis for new cancer therapies (Gomez-Monterrey et al., 2011).

Glucocorticoid Receptor Modulation

Research into heterocyclic glucocorticoid receptor (GR) modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core has identified structures that contribute to glucocorticoid receptor binding and functional activity. These findings could inform the development of new GR modulators for therapeutic use (Xiao et al., 2013).

Photodynamic Therapy (PDT)

The synthesis and characterization of novel compounds for potential use in photodynamic therapy (PDT) against cancer have also been explored. Studies on new zinc phthalocyanine derivatives have demonstrated their efficacy as photosensitizers, with high singlet oxygen quantum yields, making them suitable candidates for PDT applications (Pişkin et al., 2020).

Herbicidal Activity

Research on the synthesis of compounds with specific structural features has also identified potential applications in agriculture, such as herbicidal activity. The exploration of new substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones has shown that some derivatives possess moderate to good selective herbicidal activity, suggesting their use in controlling specific agricultural pests (Hassan et al., 2014).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising biological activity, it could be studied further as a potential therapeutic agent .

properties

IUPAC Name

2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-12-7-6-8-14(11-12)16-20-13(2)15(22-16)9-10-19-17(21)18(3,4)5/h6-8,11H,9-10H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYWQRFFGJEKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}propanamide

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